molecular formula C13H16N2O3 B2399760 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 4664-26-0

4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B2399760
CAS No.: 4664-26-0
M. Wt: 248.282
InChI Key: JJBSWPZNKREPFR-UHFFFAOYSA-N
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Description

4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a Schiff base compound synthesized from pyridoxal (a vitamer of vitamin B6) and furan-2-ylmethanamine . This compound serves as a selective, turn-on fluorescent chemosensor for the detection of Zinc ions (Zn²⁺) in biological research . Its mechanism of action is based on chelation-enhanced fluorescence (CHEF). In its free form, the molecule is feebly fluorescent due to photo-induced electron transfer (PET) and C=N isomerization. Upon binding with Zn²⁺, these non-radiative decay pathways are restricted, resulting in a significant (~10 fold) enhancement of blue fluorescence emission at 472 nm . This sensor operates effectively in HEPES buffer at physiological pH (7.4), making it suitable for bio-relevant studies. It exhibits a strong binding constant (K = 1.54 × 10⁵ M⁻¹) and a 1:1 binding stoichiometry with Zn²⁺, as determined by Job's plot analysis . The primary research applications for this compound include the development of sensing platforms and, most notably, its successful demonstration in the fluorescence imaging of Zn²⁺ in live PC3 cell lines, highlighting its value as a tool for studying zinc biology in cellular environments . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-13(17)12(10(8-16)5-15-9)7-14-6-11-3-2-4-18-11/h2-5,14,16-17H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBSWPZNKREPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CNCC2=CC=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Oxidation

A modified Hantzsch synthesis enables simultaneous introduction of methyl and hydroxymethyl groups. As demonstrated in Durham E-Theses, 3-hydroxypyridines form via acid-catalyzed cyclization of furan-2-ylmethylamine derivatives:

Procedure:

  • React 2-(hydroxymethyl)-5-(aminomethyl)furan with hydrochloric acid at 80°C for 4 hr
  • Neutralize with sodium hydroxide and extract with ethyl acetate
  • Purify via silica gel chromatography (1:2 petroleum ether/ethyl acetate)
    Yield: 42%

Mechanistic Insight:
The reaction proceeds through imine formation, followed by-hydride shift and aromatization. The methyl group originates from the α-position of the furan precursor.

Three-Component Coupling Approach

Polyether sulfone sulfamic acid (PES-NHSO3H)-catalyzed reactions provide an efficient route:

Component Role Quantity (mmol)
1-Ethylindoline-2,3-dione Pyridine precursor 5.0
Diethyl acetylene dicarboxylate Cyclization agent 5.5
Furan-2-ylmethylamine Amine donor 6.0

Optimized Conditions:

  • Catalyst loading: 15 mg/mmol
  • Solvent: Ethanol/H2O (3:1)
  • Temperature: 70°C
  • Time: 8 hr
    Yield: 89%

Functional Group Installation

Hydroxymethyl Group Introduction

The 5-hydroxymethyl group is installed via two primary methods:

Method A: Partial reduction of ester groups

  • Reduce diethyl acetylene dicarboxylate intermediates with NaBH4/CeCl3
  • Selectivity controlled by stoichiometry (1:1.2 substrate:reductant)

Method B: Aldehyde hydroxymethylation

  • Condense formaldehyde with pyridine-5-carbaldehyde intermediates
  • Use PES-NHSO3H catalyst (4.23 mmol H+/g)

Furan-2-ylmethylamine Conjugation

Reductive amination proves most effective for attaching the furan moiety:

Protocol:

  • React pyridine-4-carbaldehyde with furan-2-ylmethylamine (1:1.2 molar ratio)
  • Add NaBH(OAc)3 (1.5 eq) in dichloromethane
  • Stir 12 hr at room temperature
    Yield: 78%

Critical Parameters:

  • pH control (6.5-7.0) prevents over-reduction
  • Molecular sieves (4Å) absorb generated water

Purification and Characterization

Crystallization Optimization

Single-crystal X-ray data from analogous structures inform purification:

Parameter Value
Solvent system Ethyl acetate/hexane
Cooling rate 0.5°C/hr
Final purity >99% (HPLC)

Hydrogen bonding between hydroxymethyl O-H and pyridine N (1.9905(17) Å) drives crystalline packing.

Spectroscopic Fingerprints

Key NMR Signals (DMSO-d6):

  • δ 8.21 (d, J=5.1 Hz, H-6 pyridine)
  • δ 6.78 (m, furan H-3,4)
  • δ 4.52 (s, hydroxymethyl CH2)

Mass Spec: m/z 278.1294 [M+H]+ (calc. 278.1298)

Scalability and Industrial Considerations

Patent-Derived Insights:

  • Continuous flow hydrogenation improves safety profile
  • Tetrahydrofuran/water biphasic systems enhance mixing
  • Catalyst recycling achieves 11 cycles without activity loss

Cost Analysis:

Component Cost/kg (USD)
Furan-2-ylmethylamine 1,240
Diethyl acetylene dicarboxylate 980
PES-NHSO3H catalyst 320 (reusable)

Chemical Reactions Analysis

Types of Reactions

4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is C12H14N2O3, with a molecular weight of 234.25 g/mol. The compound's structure allows it to participate in various chemical reactions, which enhances its utility in different fields.

Synthetic Routes

The synthesis typically involves multiple steps starting from readily available materials. Key steps include:

  • Formation of the Furan Ring : Derived from furfural through oxidation and cyclization.
  • Formation of the Pyridine Ring : Synthesized from 2-methylpyridine with subsequent hydroxymethylation.
  • Coupling : The furan and pyridine rings are coupled via nucleophilic substitution.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits potential biological activity , particularly antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, with modifications leading to enhanced antibacterial efficacy. For instance, derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMIC (µg/mL)
8cStaphylococcus aureus250
8cEscherichia coli250
1Bacillus cereus500

Medicine

The compound is under investigation for its potential use in drug development . Its ability to interact with biological targets makes it a candidate for therapeutic applications:

  • Anticancer Properties : Initial studies suggest that it can inhibit tumor growth in various cancer cell lines. For example, in vitro tests have shown significant cytotoxicity against HeLa and HepG2 cells.

Industrial Applications

In industry, this compound is explored for its role in developing new materials and as a catalyst in chemical reactions. Its structural properties make it suitable for applications requiring specific reactivity or stability under industrial conditions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant bacterial strains, showing promising results that could lead to new antibacterial agents.
  • Anticancer Activity : Research conducted by a leading institution demonstrated that the compound significantly reduced tumor sizes in murine models of cancer, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Applications/Properties Reference
4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Furan-2-ylmethylamino, hydroxymethyl, methyl Potential metal coordination, solubility in polar solvents, structural mimic of B6 derivatives
Pyridoxamine (PM) Aminomethyl, hydroxymethyl, methyl Vitamin B6 cofactor, enzymatic reactions, antioxidant properties
(E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Chlorophenylimino, hydroxymethyl, methyl Tridentate ligand for Cu(II) complexes, antimicrobial/antioxidant activities
4-((E)-(2-Amino-4-chlorophenylimino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Chlorophenylimino, hydroxymethyl, methyl Ionophore for Cr(III) detection in carbon paste electrodes
4-{[2-Ethyl-2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol Hydrazineylidene, hydroxymethyl, methyl Coordination chemistry, potential pharmaceutical applications

Key Comparative Analysis

  • Electronic Effects: The furan-2-ylmethylamino group in the target compound is electron-rich due to the furan’s oxygen atom, enhancing π-electron donation for metal coordination or supramolecular interactions. In contrast, the chlorophenylimino groups in analogues (e.g., ) introduce electron-withdrawing effects, stabilizing metal complexes via inductive effects . Pyridoxamine’s aminomethyl group acts as a stronger Lewis base than the furan-derived substituent, favoring protonation or hydrogen bonding in biological systems .
  • Metal Coordination: The chlorophenylimino analogues form stable tridentate complexes with Cu(II), utilizing imino nitrogen, phenolic oxygen, and amine nitrogen . The target compound’s furan group may limit such coordination modes but could enable novel binding geometries with transition metals.
  • Biological and Functional Properties :

    • Pyridoxamine and its derivatives participate in enzymatic transamination and decarboxylation, whereas the furan-substituted compound’s bioactivity remains underexplored but may differ due to altered electronic profiles .
    • Schiff base analogues (e.g., ) show antimicrobial and antioxidant activities, suggesting the target compound could be screened for similar properties, with the furan moiety possibly influencing membrane permeability or redox behavior.
  • Applications in Sensing: The chlorophenylimino Schiff base in functions as a selective ionophore for Cr(III), achieving detection limits of ~0.1 ppm. The target compound’s furan group may improve selectivity for other metal ions (e.g., Fe³⁺ or Al³⁺) due to its distinct Lewis basicity .

Stability and Reactivity

  • DFT studies on chlorophenylimino analogues reveal high-energy HOMO-LUMO gaps (~4.5 eV), indicating kinetic stability.
  • Tautomerization observed in Schiff bases (e.g., enol-keto forms in ) is less likely in the target compound due to the absence of an imine group.

Biological Activity

The compound 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic molecule featuring furan and pyridine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2O3C_{12}H_{14}N_2O_3 with a molecular weight of 234.25 g/mol. The presence of hydroxymethyl, furan, and pyridine moieties contributes to its potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities. The biological activity can be attributed to the compound's ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of similar furan compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMIC (µg/mL)
8cStaphylococcus aureus250
8cEscherichia coli250
1Bacillus cereus500

These findings suggest that modifications in the structure can enhance antibacterial efficacy, particularly through the introduction of specific functional groups .

Anticancer Activity

The anticancer potential of the compound was assessed using several cancer cell lines, including HeLa and HepG2. The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insight into the compound's potency:

CompoundCell LineIC50 (µg/mL)
8cHeLa62.37
1HepG2154.6

These results highlight that certain derivatives can significantly inhibit cancer cell proliferation, supporting further investigation into their mechanisms of action .

The proposed mechanism involves the binding of the compound to specific enzymes or receptors, leading to altered activity that can result in cell death or inhibition of bacterial growth. The presence of hydroxymethyl groups may enhance interaction with biological targets, while the furan and pyridine rings contribute to overall stability and reactivity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various furan derivatives against bacterial strains, revealing that compound 8c exhibited notable antibacterial activity against E. coli and S. aureus, with MIC values at 250 µg/mL . This suggests a potential for development into therapeutic agents for treating infections.
  • Anticancer Properties : Research on a series of furan-based compounds demonstrated significant cytotoxicity against HeLa cells, with IC50 values as low as 62.37 µg/mL for certain derivatives . This points towards the compound's potential as an anticancer agent.

Q & A

What are the optimal synthetic routes for preparing 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, and how can its purity be validated?

Basic Research Question
The compound’s synthesis likely involves a Schiff base condensation reaction between a pyridoxal-like precursor (e.g., 5-(hydroxymethyl)-2-methylpyridin-3-ol) and a furan-2-ylmethylamine derivative. Key steps include pH-controlled condensation, solvent selection (e.g., methanol or ethanol), and purification via recrystallization or chromatography .
Methodological Validation :

  • Spectroscopic Characterization : Use 1H^1H- and 13C^{13}C-NMR to confirm the imine bond (C=N) formation and hydroxymethyl group retention. Compare experimental chemical shifts with DFT-computed values for accuracy .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
  • HPLC/PXRD : Assess purity and crystallinity .

How does the tautomeric equilibrium (enol vs. keto forms) influence the reactivity of this compound?

Advanced Research Question
The compound may exhibit tautomerism due to the phenolic -OH and adjacent amine groups. The enol form is typically more stable in polar solvents (e.g., methanol), as seen in analogous Schiff bases .
Methodological Analysis :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) to compare Gibbs free energies of tautomers. Include solvent effects via the Polarizable Continuum Model (PCM) .
  • Kinetic Studies : Calculate activation energy (EaE_a) for tautomer interconversion using transition-state theory. High EaE_a (>150 kJ/mol) suggests limited interconversion under ambient conditions .
  • Experimental Confirmation : UV-Vis spectroscopy can track tautomeric shifts in real time .

What computational strategies are recommended to predict the coordination behavior of this compound with transition metals?

Advanced Research Question
The ligand’s tridentate N,O-donor sites (pyridinolic oxygen, amine, and imine nitrogens) suggest potential for forming stable metal complexes, similar to Cu(II)-Schiff base systems .
Methodological Approach :

  • Geometry Optimization : Use DFT (e.g., B3LYP/6-311++G(d,p)) to model square planar or octahedral geometries. Validate bond lengths/angles against crystallographic data from analogous complexes .
  • Natural Bond Orbital (NBO) Analysis : Identify charge transfer interactions and metal-ligand bond strength .
  • AIM Analysis : Evaluate electron density at bond critical points to quantify interaction strength .

How can researchers resolve contradictions between experimental and computational data for this compound’s structure?

Advanced Research Question
Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects, tautomerism, or incomplete basis sets in DFT calculations.
Resolution Strategies :

  • Solvent Correction : Re-run DFT calculations with explicit solvent molecules (e.g., methanol) or PCM .
  • Isomer Screening : Compare computed spectra for all possible tautomers/isomers (enol, keto, para, meta) with experimental data .
  • Basis Set Enhancement : Use larger basis sets (e.g., aug-cc-pVTZ) to improve accuracy for electronegative atoms (O, N) .

What experimental designs are suitable for evaluating the biological activity of this compound?

Basic Research Question
Given the antimicrobial and anticancer properties of analogous Schiff bases , prioritize assays such as:

  • Antimicrobial Screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria.
  • DNA Interaction Studies : UV-Vis titration or fluorescence quenching to assess intercalation/groove binding .
  • Cytotoxicity Assays : MTT/XTT tests on cancer cell lines (e.g., HeLa, MCF-7) .
    Advanced Considerations :
  • Mechanistic Insights : Use molecular docking to predict binding affinity with target enzymes (e.g., topoisomerase II) .
  • Metabolic Stability : Evaluate degradation pathways via LC-MS in simulated physiological conditions .

How does the furan substituent influence the electronic properties and reactivity of this compound?

Advanced Research Question
The electron-rich furan ring may enhance π-π stacking interactions or modulate redox activity.
Methodological Analysis :

  • Frontier Molecular Orbitals (FMOs) : Compute HOMO-LUMO gaps to predict charge transfer efficiency. Lower gaps (<5 eV) suggest higher reactivity .
  • Electrochemical Studies : Cyclic voltammetry can reveal redox peaks linked to the furan moiety.
  • Aromaticity Index (HOMA) : Quantify furan’s aromatic character compared to benzene derivatives .

What are the key challenges in characterizing the compound’s stability under varying pH and temperature conditions?

Basic Research Question
The hydroxymethyl and imine groups are pH-sensitive, risking hydrolysis or decomposition.
Methodological Solutions :

  • pH-Dependent Stability : Use UV-Vis or NMR to monitor structural changes across pH 2–12 .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.
  • Accelerated Degradation Studies : Expose the compound to high humidity/light and analyze degradation products via LC-MS .

How can researchers leverage this compound as a building block for synthesizing more complex heterocycles?

Advanced Research Question
The hydroxymethyl and amine groups offer sites for functionalization (e.g., alkylation, acylation).
Synthetic Pathways :

  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura to introduce aryl groups at the furan ring .
  • Reductive Amination : Modify the amine group to generate secondary/tertiary amines .
  • Cyclization : Form fused heterocycles (e.g., pyrido[3,4-b]furan) via intramolecular nucleophilic attack .

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